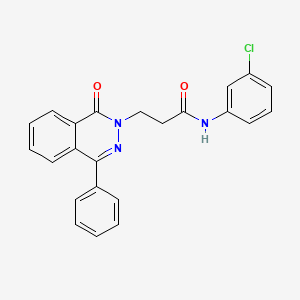![molecular formula C17H19NO3 B7760128 2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7760128.png)
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound is characterized by the presence of a cyclohexane ring substituted with a dimethyl group and a methylene bridge linked to an acetylanilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-acetylaniline with an appropriate aldehyde or ketone to form a Schiff base intermediate. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, under reflux conditions.
Cyclization: The Schiff base intermediate is then subjected to cyclization with a diketone, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), in the presence of a base like sodium ethoxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylanilino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups replacing the acetylanilino group.
科学的研究の応用
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Diethyl 2-[(4-acetylanilino)methylene]malonate: A structurally similar compound with a malonate ester group instead of the cyclohexane ring.
1-[(4-acetylanilino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Another related compound with a pyrroloquinoline core.
Uniqueness
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its cyclohexane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(19)12-4-6-13(7-5-12)18-10-14-15(20)8-17(2,3)9-16(14)21/h4-7,10,18H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBWAYHYSXENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B7760052.png)


![4-[4-(4-Pentylcyclohexyl)phenyl]phenol](/img/structure/B7760076.png)


![2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B7760100.png)


![5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7760106.png)



